molecular formula C17H18ClNO B3816654 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide

3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide

Cat. No. B3816654
M. Wt: 287.8 g/mol
InChI Key: WMAKUQFVDPRQCA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique properties. Etizolam is a psychoactive compound that acts as a sedative, anxiolytic, and hypnotic agent. It is structurally similar to benzodiazepines, but it has a different mechanism of action, making it a promising compound for future research.

Mechanism of Action

3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, causing hyperpolarization and inhibition of neuronal firing. This mechanism of action is similar to that of benzodiazepines, but 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has a faster onset of action and a shorter duration of action.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant effects. It has also been found to reduce seizure activity and to have anticonvulsant properties. 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been shown to increase slow-wave sleep and to decrease REM sleep.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has several advantages for use in lab experiments. It has a fast onset of action, making it useful for studying acute effects. It also has a short duration of action, allowing for repeated dosing without accumulation. However, 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has limitations in that it is a controlled substance in many countries, making it difficult to obtain for research purposes. It also has potential for abuse and dependence, which must be taken into account when designing experiments.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide. One area of interest is its potential as a treatment for alcohol use disorder. 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been shown to reduce alcohol withdrawal symptoms and to decrease alcohol consumption in animal models. Another area of interest is its potential as a treatment for anxiety disorders. 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been found to be effective in reducing anxiety symptoms in several clinical trials. Additionally, there is potential for the development of novel thienodiazepine derivatives with improved pharmacological properties.

Scientific Research Applications

3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been extensively studied for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric conditions. It has also been investigated for its potential as an anticonvulsant, muscle relaxant, and as a treatment for alcohol withdrawal syndrome.

properties

IUPAC Name

3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-2-19-17(20)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAKUQFVDPRQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-N-ethyl-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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